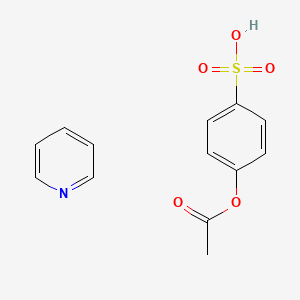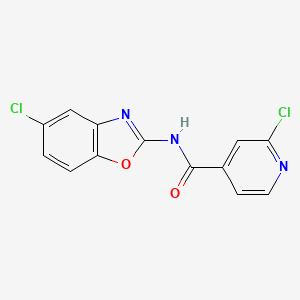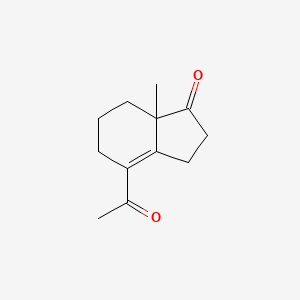
8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione is a heterocyclic compound that features a benzoxazine ring substituted with chlorine and trifluoromethoxy groups
Méthodes De Préparation
The synthesis of 8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and chloroformate derivatives.
Cyclization: The aniline derivative undergoes cyclization with chloroformate under controlled conditions to form the benzoxazine ring.
Substitution: The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxy anion sources.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to thiol or other reduced forms using reagents such as lithium aluminum hydride.
Substitution: The chlorine and trifluoromethoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzoxazine ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form specific interactions with active sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethoxy and chlorine substituents enhance its binding affinity and selectivity, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione include:
8-Chloro-6-(trifluoromethyl)quinoline: This compound shares the chloro and trifluoromethyl substituents but differs in the core structure, leading to different chemical properties and applications.
8-Chloro-6-(trifluoromethoxy)quinoline: Similar in substituents but with a quinoline core, this compound has distinct reactivity and uses.
The uniqueness of this compound lies in its benzoxazine core combined with the specific substituents, which confer unique electronic and steric properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
192647-96-4 |
|---|---|
Formule moléculaire |
C9H5ClF3NO2S |
Poids moléculaire |
283.66 g/mol |
Nom IUPAC |
8-chloro-6-(trifluoromethoxy)-4H-1,4-benzoxazine-3-thione |
InChI |
InChI=1S/C9H5ClF3NO2S/c10-5-1-4(16-9(11,12)13)2-6-8(5)15-3-7(17)14-6/h1-2H,3H2,(H,14,17) |
Clé InChI |
NGKCFIPTYFZLEL-UHFFFAOYSA-N |
SMILES canonique |
C1C(=S)NC2=C(O1)C(=CC(=C2)OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)

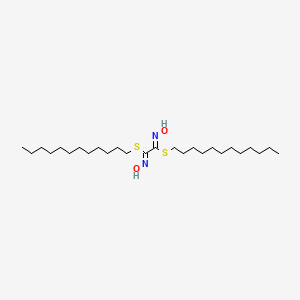
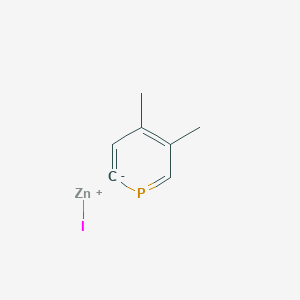
![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)
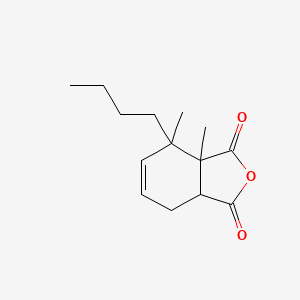

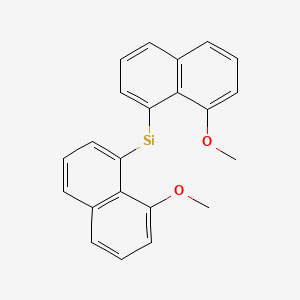

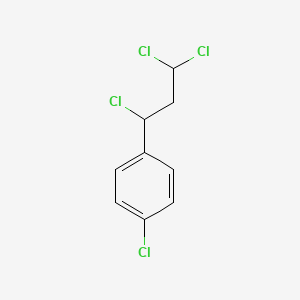
![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)
